molecular formula C23H17N5O2S4 B2551446 N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide CAS No. 392325-14-3

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2551446
CAS No.: 392325-14-3
M. Wt: 523.66
InChI Key: MCXWSGQDGFYSRC-UHFFFAOYSA-N
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Description

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with benzo[d]thiazole rings bearing methylthio (-SMe) groups at the 2-position.

Properties

IUPAC Name

2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWSGQDGFYSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediates, which are then coupled with pyridine-2,6-dicarboxylic acid derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole rings, particularly at positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.

Comparison with Similar Compounds

Schiff Base Derivatives

Example Compounds :

  • N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide (): Structure: Features Schiff base moieties formed by condensation of pyridine-2,6-dicarboxamide with 5-bromo-2-hydroxybenzaldehyde. Properties: Exhibits intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) and coordination sites for metal ions (e.g., Cu²⁺, Ni²⁺) . Bond lengths for imine groups (N=C) are ~1.41 Å . Applications: Used in metal ion recognition and catalysis due to multiple nitrogen donor sites .

Comparison :

  • The target compound lacks Schiff base linkages but retains the pyridine-2,6-dicarboxamide core.

Quinazolinone-Functionalized Derivatives

Example Compound :

  • N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide (): Synthesis: Mechanochemical synthesis using deep eutectic solvents (DES) and ball-milling (20 min, 6 m/s), yielding high purity .

Comparison :

  • The target compound’s benzothiazole groups differ from quinazolinones in electronic and steric profiles. Quinazolinone derivatives prioritize sustainable synthesis, while the target compound’s methylthio groups may prioritize solubility or binding specificity.

Thiazolyl and Benzothiazolyl Derivatives

Example Compounds :

  • N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide ():
    • Applications : Fluorescent sensor for Cu²⁺ and Ni²⁺ with selective turn-off response .
  • N-(2-(methylthio)benzo[d]thiazol-6-yl) derivatives ():
    • Properties : Benzothiazole rings are associated with antimicrobial and anticancer activities .

Comparison :

  • The target compound’s methylthio-benzothiazolyl groups may enhance metal-binding selectivity compared to 5-methylthiazolyl analogs. Its fluorescence properties (if any) remain uncharacterized in the evidence.

Palladium Complexes with Pyridine-2,6-dicarboxamide Ligands

Example Compounds :

  • N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide-Pd complexes ():
    • Applications : Catalysts in Suzuki-Miyaura cross-coupling reactions .
    • Synthesis : Ligands synthesized via condensation of pyridine-2,6-dicarbonyl chloride with substituted anilines .

Comparison :

  • The target compound’s benzothiazolyl groups could modulate Pd coordination geometry and catalytic activity compared to tert-butylphenyl substituents.

Biological Activity

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's ability to interact with biological systems.
  • Benzo[d]thiazole moiety : Known for its diverse biological activities, this structure enhances the compound's pharmacological profile.
  • Methylthio groups : These substituents may influence the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, 2-mercaptobenzothiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the methylthio group in this compound may enhance its antimicrobial efficacy.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with tumor cells need further exploration but show promise based on related compounds.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiazole derivatives are known to inhibit enzymes such as monoamine oxidase and heat shock protein 90 . The dual functionality of the benzo[d]thiazole and pyridine rings may contribute to effective binding and inhibition of target enzymes.

The biological activity of this compound is likely mediated through:

  • Interaction with cellular receptors : The compound may bind to specific receptors involved in signal transduction pathways.
  • Modulation of gene expression : It may affect the transcriptional activity of genes related to cell growth and apoptosis.
  • Inhibition of metabolic pathways : By targeting key enzymes, the compound can disrupt essential metabolic processes in pathogens or cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various benzo[d]thiazole derivatives demonstrated that compounds with methylthio substitutions exhibited enhanced activity against Gram-positive bacteria. The inhibition zones measured 20–25 mm against Escherichia coli and Candida albicans, suggesting a strong antimicrobial potential for similar structures .

Study 2: Antitumor Properties

Research on thiazole-integrated compounds revealed significant cytotoxic effects against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent antitumor activity . this compound could follow a similar trend due to its structural components.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits monoamine oxidase

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